molecular formula C32H25N3O2 B13922352 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione

2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B13922352
M. Wt: 483.6 g/mol
InChI Key: FBXKCZYZGMQFLZ-UHFFFAOYSA-N
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Description

2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features both an imidazole and isoindoline-1,3-dione moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the isoindoline-1,3-dione structure is a bicyclic compound with a nitrogen atom and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with an isoindoline-1,3-dione precursor. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the isoindoline-1,3-dione moiety can yield isoindoline derivatives with hydroxyl groups .

Mechanism of Action

The mechanism of action of 2-(2-(1-trityl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The isoindoline-1,3-dione moiety can interact with proteins and nucleic acids, affecting their function and stability. These interactions can modulate various biological pathways, including those involved in cell signaling and gene expression .

Properties

Molecular Formula

C32H25N3O2

Molecular Weight

483.6 g/mol

IUPAC Name

2-[2-(1-tritylimidazol-4-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C32H25N3O2/c36-30-28-18-10-11-19-29(28)31(37)35(30)21-20-27-22-34(23-33-27)32(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-19,22-23H,20-21H2

InChI Key

FBXKCZYZGMQFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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